molecular formula C20H30O3 B163499 (+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid CAS No. 99217-77-3

(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid

Cat. No.: B163499
CAS No.: 99217-77-3
M. Wt: 318.4 g/mol
InChI Key: WLOUCHKFBGGNEB-GXIKJMEPSA-N
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Description

(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 8th carbon position. It is a derivative of eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in marine oils. This compound is of interest due to its potential biological activities and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various methods, including:

    Chemical Hydroxylation: Using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl group at the desired position.

    Enzymatic Hydroxylation: Utilizing specific enzymes like cytochrome P450 monooxygenases that can selectively hydroxylate eicosapentaenoic acid at the 8th carbon position.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes due to their selectivity and efficiency. The use of bioreactors and immobilized enzymes can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the eicosapentaenoic acid chain can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under mild conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the double bonds.

    Substitution: Reagents like tosyl chloride can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: Formation of 8-oxo-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid.

    Reduction: Formation of 8-hydroxy-eicosanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex molecules and as a standard in analytical methods.

    Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Used in the formulation of dietary supplements and functional foods due to its omega-3 fatty acid content.

Mechanism of Action

The biological effects of (+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid are mediated through its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to and activate peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation.

    Pathways Involved: It can modulate the production of eicosanoids, which are signaling molecules that play a role in inflammation and immune responses.

Comparison with Similar Compounds

(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid can be compared with other hydroxylated fatty acids such as:

    8-hydroxy-5Z,9E,11Z,14Z,17Z-docosahexaenoic acid: Another hydroxylated omega-3 fatty acid with similar biological activities.

    8-hydroxy-5Z,9E,11Z,14Z,17Z-arachidonic acid: A hydroxylated omega-6 fatty acid with distinct roles in inflammation and cell signaling.

The uniqueness of this compound lies in its specific hydroxylation pattern and its potential to modulate various biological processes through its interaction with specific molecular targets.

Properties

IUPAC Name

(5Z,9E,11Z,14Z,17Z)-8-hydroxyicosa-5,9,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,14-11-,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOUCHKFBGGNEB-GXIKJMEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347490
Record name (+/-)-8-Hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99217-77-3
Record name (+/-)-8-Hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
Reactant of Route 2
(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
Reactant of Route 3
(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
Reactant of Route 4
(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
Reactant of Route 5
(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
Reactant of Route 6
(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid

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